Angiotensinogen is synthesized in the liver as a preprotein that undergoes maturation through the removal of an N-terminal signal peptide. The synthesis is regulated by various hormones, including corticosteroids, estrogens, and thyroid hormones, which can increase plasma levels of angiotensinogen. The primary method for synthesizing angiotensinogen involves transcription of the angiotensinogen gene followed by translation and post-translational modifications .
The molecular structure of angiotensinogen has been studied using various techniques, including X-ray crystallography. Its elongated N-terminus distinguishes it from other serpin family members. The structure reveals a complex arrangement that allows for the cleavage by renin at specific sites .
Angiotensinogen undergoes a pivotal reaction catalyzed by renin, which cleaves it to produce angiotensin I. This reaction represents the rate-limiting step in the formation of active angiotensins that influence blood pressure regulation.
The mechanism of action of angiotensinogen involves its conversion into biologically active peptides that participate in various physiological processes:
Angiotensinogen exhibits distinct physical and chemical properties that are significant for its function:
Angiotensinogen has several scientific applications:
The angiotensinogen gene (AGT) resides on human chromosome 1q42.2, spanning approximately 12 kilobases and comprising five exons and four introns. Exon 1 encodes the 5′-untranslated region, while exons 2–5 contribute to the signal peptide and mature protein structure, with exon 5 also containing a significant 3′-untranslated segment [5] [8]. The murine AGT gene localizes to chromosome 8, sharing high structural homology with humans but encoding 482 versus 485 amino acids [8]. Evolutionary analyses reveal strong conservation across vertebrates, including fish homologs, underscoring its critical role in blood pressure and fluid homeostasis. Notably, haplotype studies in Nigerian populations demonstrate a correlation between genetic distance and plasma angiotensinogen levels, indicating non-random accumulation of functional mutations during evolution [2]. Regulatory elements within the promoter region (e.g., glucocorticoid, estrogen, and acute-phase response elements) enable tissue-specific modulation of gene expression [1] [8].
Angiotensinogen is a member of the serine protease inhibitor (serpin) superfamily, though it lacks protease inhibitory activity. The mature protein comprises 452 amino acids after cleavage of its 33-residue signal peptide. Its N-terminus harbors the angiotensin I (Ang I) decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu), liberated by renin cleavage between Leu¹⁰ and Val¹¹ [1] [3]. The core serpin domain (residues 33–452) adopts a conserved tertiary structure characterized by three β-sheets and nine α-helices. This domain facilitates interactions with renin through two key surfaces:
Post-translational modifications critically regulate angiotensinogen’s stability, secretion, and enzymatic processing:
Table 1: Glycosylation Sites in Human Angiotensinogen
Site | Position | Functional Impact | Conservation |
---|---|---|---|
Asn¹⁴ | N-terminal | Reduces renin affinity; near cleavage site | Human/mouse only |
Asn¹³⁷ | Core domain | Minimal effect on folding/secretion | All vertebrates |
Asn²⁷¹ | Core domain | Primary glycosylation site; promotes stability | All vertebrates |
Asn²⁹⁵ | Core domain | Secondary site; role unclear | Mammals |
N-linked glycosylation occurs cotranslationally in the endoplasmic reticulum. Mutagenesis studies confirm all four putative sites can be modified, with Asn²⁷¹ being predominant. Glycosylation at Asn¹⁴ sterically hinders renin access, reducing cleavage kinetics by ~20% [3] [8].
A conserved disulfide bond between Cys¹⁸ and Cys¹³⁸ (Cys¹⁸–Cys¹³⁷ in mice) induces conformational rearrangement to expose the renin cleavage site. Structural analyses reveal this bond’s redox sensitivity:
Angiotensinogen exhibits marked species specificity in renin recognition, impacting translational research models:
Table 2: Species-Specific Variations in Renin Cleavage
Species | Cleavage Site Sequence | Renin Compatibility | Functional Consequence |
---|---|---|---|
Human | Leu¹⁰-Val¹¹ | Human renin only | Incompatible with murine renin |
Mouse | Leu¹⁰-Leu¹¹ | Mouse renin only | Incompatible with human renin |
Rat | Leu¹⁰-Val¹¹ | Compatible with human renin | Higher catalytic efficiency vs. human AGT |
The Leu¹⁰→Val¹¹ substitution in humans impedes murine renin binding due to steric hindrance within renin’s active-site cleft [1] [8]. This underlies the necessity for "humanized" mouse models co-expressing human AGT and REN genes to study hypertension pathogenesis. Additionally, non-renin proteases (e.g., cathepsin D, tonin) exhibit broader species compatibility, generating angiotensin peptides via alternative pathways [8] [9]. Evolutionary analyses indicate positive selection in haplogroups associated with hypertension susceptibility, particularly in residues flanking the Ang I sequence [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3